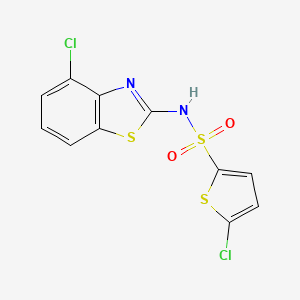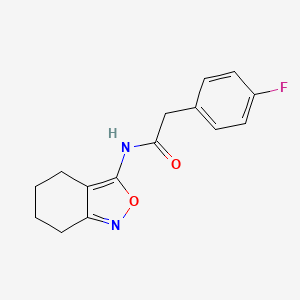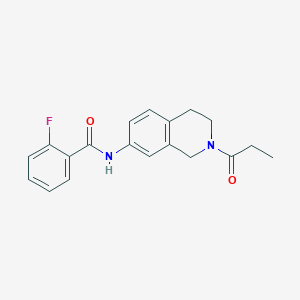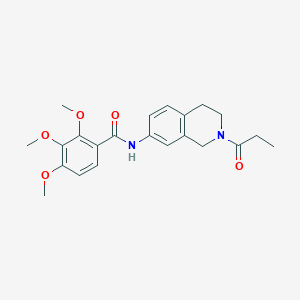
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide (also known as N-acetyl-TQ-2CFB) is a small molecule that has been studied for its potential therapeutic applications in a range of conditions. It belongs to the class of compounds known as benzamides, which are characterized by their ability to bind to proteins and modulate their activity. N-acetyl-TQ-2CFB has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects.
Applications De Recherche Scientifique
N-acetyl-TQ-2CFB has been studied for its potential therapeutic applications in a range of conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects, as well as potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. In addition, it has been investigated for its ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
Mécanisme D'action
N-acetyl-TQ-2CFB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. In addition, it has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to possess anti-cancer, anti-viral, and neuroprotective properties.
Biochemical and Physiological Effects
N-acetyl-TQ-2CFB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. In addition, it has been found to possess the ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-acetyl-TQ-2CFB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. However, it also has some limitations. It is a relatively small molecule, and its ability to bind to proteins is limited. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, making it difficult to predict the effects of its use in clinical settings.
Orientations Futures
N-acetyl-TQ-2CFB has many potential applications in the field of medicine, and further research is needed to fully understand its therapeutic potential. Future research should focus on its ability to modulate the activity of enzymes involved in drug metabolism, its potential as an anti-diabetic agent, and its ability to modulate the activity of proteins involved in inflammation. In addition, further research should focus on its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Finally, further research should focus on the development of new methods for the synthesis of N-acetyl-TQ-2CFB, as well as the development of new derivatives with improved biological activity.
Méthodes De Synthèse
N-acetyl-TQ-2CFB was first synthesized using a multi-step procedure starting from 1,2,3,4-tetrahydroisoquinoline. The synthesis begins with the condensation reaction of 1,2,3,4-tetrahydroisoquinoline and 2-chloro-6-fluorobenzoyl chloride in the presence of sodium hydroxide and dimethylformamide. The resulting product is then treated with acetic anhydride to yield N-acetyl-TQ-2CFB.
Propriétés
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDYIKSDAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)





![1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6501328.png)



